![molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5](/img/structure/B1580938.png)
Phenoxyacetyl chloride
Overview
Description
Phenoxyacetyl chloride is an organic compound with the molecular formula C8H7ClO2 . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.
Mode of Action
This compound acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using this compound can be involved in RNA synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .
Action Environment
This compound is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetyl chloride can be synthesized through the reaction of phenol with thionyl chloride. The reaction typically involves the slow addition of thionyl chloride to phenol at a controlled temperature, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction is carried out in a well-ventilated area with appropriate safety measures due to the corrosive nature of thionyl chloride and the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetyl chloride undergoes various chemical reactions, including:
Acylation: It reacts with amines to form amides.
Hydrolysis: It reacts with water to form phenoxyacetic acid and hydrochloric acid.
Cycloaddition: It can participate in [2+2] cycloaddition reactions to form β-lactams.
Common Reagents and Conditions:
Amines: Used in acylation reactions to form amides.
Water: Used in hydrolysis reactions.
Imines: Used in cycloaddition reactions to form β-lactams.
Major Products:
Amides: Formed from acylation reactions.
Phenoxyacetic Acid: Formed from hydrolysis.
β-Lactams: Formed from cycloaddition reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Antibiotics:
Phenoxyacetyl chloride is used in the synthesis of various penicillin derivatives. For instance, it has been employed in the preparation of phenoxymethylpenicillin (Penicillin V) by reacting with 6-aminopenicillanic acid. This reaction enhances the antibiotic properties and stability of the resulting compounds . -
Anti-inflammatory Agents:
Recent studies have demonstrated that phenoxyacetyl derivatives exhibit significant anti-inflammatory effects. Compounds synthesized using this compound have shown selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes. For example, certain derivatives displayed IC50 values as low as 0.06 μM, indicating potent pharmacological activity . -
Anticonvulsant Activity:
Research has indicated that phenoxyacetyl derivatives possess anticonvulsant properties. A study synthesized 17 new phenoxyacetamides and evaluated their efficacy against seizures, highlighting the potential for developing new anticonvulsant medications .
Biological Evaluations
This compound derivatives have undergone extensive biological evaluations to assess their pharmacological profiles:
-
Antioxidant Activity:
A series of novel phenoxy acetyl carboxamides synthesized from phenoxyacetyl hydrazide demonstrated antioxidant properties, with some compounds effectively scavenging free radicals like DPPH and ABTS . -
Antinociceptive Activity:
Compounds derived from this compound have been tested for pain-relieving effects in animal models. Certain derivatives showed promising results in reducing pain responses, indicating their potential use in pain management therapies .
Case Study 1: Development of COX-2 Inhibitors
A study focused on designing and synthesizing novel phenoxyacetic acid derivatives aimed at selective COX-2 inhibition. The synthesized compounds underwent rigorous testing for their anti-inflammatory effects and safety profiles, revealing significant reductions in paw thickness in animal models without causing gastric ulcers .
Case Study 2: Anticonvulsant Screening
In another research effort, a series of phenoxyacetamides were prepared and screened for anticonvulsant activity using established animal models. The findings indicated that specific structural modifications led to enhanced efficacy compared to existing anticonvulsants, suggesting a pathway for developing new treatments for epilepsy .
Comparison with Similar Compounds
- Phenylacetyl chloride: Similar in structure but lacks the phenoxy group.
- Dichloroacetyl chloride: Contains two chlorine atoms, making it more reactive.
- Benzoyl chloride: Contains a benzoyl group instead of a phenoxy group.
- Methoxyacetyl chloride: Contains a methoxy group, which alters its reactivity .
Biological Activity
Phenoxyacetyl chloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, antinociceptive, anti-inflammatory, and anticonvulsant properties. We will also present relevant data tables and case studies to illustrate its efficacy and safety profiles.
Overview of this compound
This compound (C8H7ClO2) is an acyl chloride derivative of phenoxyacetic acid. It is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions that can lead to biologically active compounds.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of phenoxyacetyl derivatives. A series of novel phenoxy acetyl carboxamides were synthesized and evaluated for their ability to scavenge free radicals, including DPPH and nitric oxide radicals. For instance, compound 4a demonstrated a scavenging ability of 57% against DPPH radicals, while compound 4e neutralized ABTS cation radicals by 58% .
Table 1: Antioxidant Activity of Phenoxyacetyl Derivatives
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
4a | 57 | - |
4e | - | 58 |
These results suggest that while phenoxyacetyl derivatives exhibit antioxidant properties, their efficacy is comparatively lower than standard antioxidants.
Antinociceptive Activity
Phenoxyacetyl derivatives have also been investigated for their antinociceptive effects. In animal models, compounds such as 4f and 4g showed significant pain-relieving effects. The mechanisms involved include the opening of ATP-sensitive potassium channels (KATP channels), which play a crucial role in peripheral nociception .
Case Study: Antinociceptive Effects in Animal Models
In a study involving acetic acid-induced writhing tests, compounds were administered at a dosage of 25 mg/kg body weight. The results indicated that the tested compounds significantly reduced abdominal writhings compared to control groups.
Anti-Inflammatory Activity
The anti-inflammatory properties of phenoxyacetyl derivatives have been substantiated through various studies. One notable study reported that specific compounds demonstrated significant inhibition of TNF-α and PGE-2 levels, which are key mediators in inflammatory responses .
Table 2: Anti-Inflammatory Effects of Selected Compounds
Compound | TNF-α Inhibition (%) | PGE-2 Inhibition (%) |
---|---|---|
5f | 61.04 | 60.58 |
7b | 64.88 | 57.07 |
These findings suggest that phenoxyacetyl derivatives could serve as potential therapeutic agents for managing inflammation without causing significant side effects, such as gastric ulcers.
Anticonvulsant Activity
Phenoxyacetyl derivatives have also been explored for their anticonvulsant properties. A study synthesized a series of phenoxyacetamides and evaluated their activity using various animal models, including the maximal electroshock (MES) test . The results indicated that several compounds exhibited significant anticonvulsant activity with acceptable safety profiles.
Case Study: Evaluation of Anticonvulsant Activity
The synthesized compounds were subjected to neurotoxicity assessments alongside anticonvulsant screening. Notably, one compound demonstrated promising results in both efficacy and safety during preliminary tests.
Properties
IUPAC Name |
2-phenoxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPAJQAJXVUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061029 | |
Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-99-5 | |
Record name | 2-Phenoxyacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, 2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl chloride, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenoxyacetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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